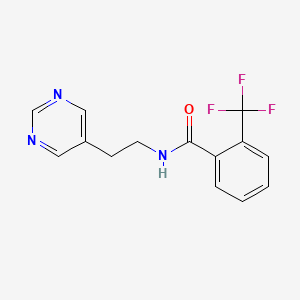

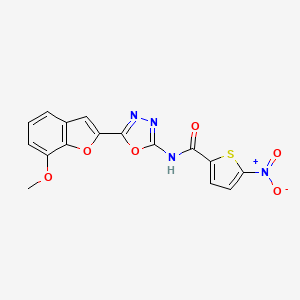

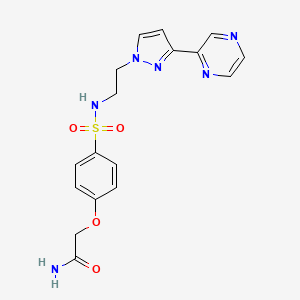

2-(2-imidazolin-2-ylthio)-N-(4-methylphenyl)acetamide, chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-imidazolin-2-ylthio)-N-(4-methylphenyl)acetamide, chloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as IMMA and is used as a pharmacological tool in various studies.

科学的研究の応用

Anticancer Activities

- Synthesized imidazole derivatives, including structures related to 2-(2-imidazolin-2-ylthio)-N-(4-methylphenyl)acetamide, chloride, have been investigated for their anticancer activities. Some compounds in this category exhibited reasonable anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012).

Antibacterial and Antifungal Activities

- Compounds similar to the chemical have been tested for their antibacterial and antifungal properties. The synthesized compounds showed significant activities against a range of bacterial and fungal strains, suggesting potential applications in treating infectious diseases (Bhatt, Nimavat, & Vyas, 2013).

HIV-1 Inhibition

- Analogues of this compound have been synthesized and found active against HIV-1 (wild type). This suggests potential use in the development of new treatments for HIV-1 (Loksha et al., 2005).

Enzyme Inhibitory Potential

- Research involving derivatives of 2-(2-imidazolin-2-ylthio)-N-(4-methylphenyl)acetamide, chloride, has demonstrated enzyme inhibitory activities, particularly against α-glucosidase and acetylcholinesterase. This suggests their potential use in treating diseases related to these enzymes (Abbasi et al., 2019).

Antimicrobial and Anticancer Agents

- Similar compounds have been synthesized and studied for their antimicrobial and anticancer properties. These compounds were tested against human lung adenocarcinoma cells and showed promising results (Evren et al., 2019).

Antifungal Agents

- The compound's derivatives have been synthesized for use as antifungal agents. These studies include molecular docking to understand the mode of action towards specific fungal enzymes, suggesting a potential role in treating drug-resistant fungal infections (Altındağ et al., 2017).

Anthelmintic Activity

- Research has been conducted on the anthelmintic activity of compounds related to 2-(2-imidazolin-2-ylthio)-N-(4-methylphenyl)acetamide, chloride, showing effectiveness against Pheretima posthumous, a type of worm. This indicates potential use in treating parasitic worm infections (Kumar & Sahoo, 2014).

Antimicrobial Activity

- Novel synthesized derivatives have demonstrated significant antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Yadav et al., 2017).

作用機序

Target of Action

Compounds with an imidazoline structure are often associated with the inhibition of branched-chain amino acid synthesis .

Mode of Action

It is known that imidazoline compounds often act as inhibitors of the enzyme acetolactate synthase (als), also known as acetohydroxyacid synthase (ahas) . This enzyme is crucial for the synthesis of branched-chain amino acids. By inhibiting this enzyme, the compound disrupts protein and DNA synthesis .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the synthesis of branched-chain amino acids, including valine, leucine, and isoleucine . The inhibition of ALS leads to a reduction in these amino acids, disrupting protein and DNA synthesis .

Pharmacokinetics

The solubility of the compound in various solvents is provided . The compound is soluble in water, acetone, dichloromethane, toluene, isopropanol, and methanol . This suggests that the compound may have good bioavailability due to its solubility in both polar and non-polar solvents.

Result of Action

The result of the compound’s action is the disruption of protein and DNA synthesis due to the reduction in levels of branched-chain amino acids . This can lead to the inhibition of growth in organisms that are sensitive to the compound.

Action Environment

The compound is stable under acidic and neutral conditions but decomposes in the presence of strong bases . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment.

特性

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS.ClH/c1-9-2-4-10(5-3-9)15-11(16)8-17-12-13-6-7-14-12;/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLRHANNPUHTHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-imidazolin-2-ylthio)-N-(4-methylphenyl)acetamide, chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

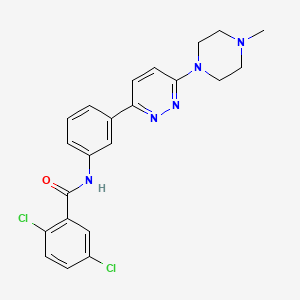

![2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2356277.png)

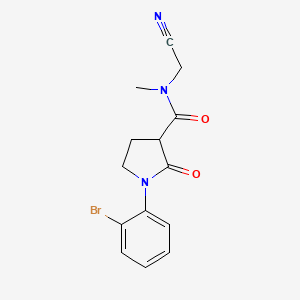

![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2356278.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2356281.png)

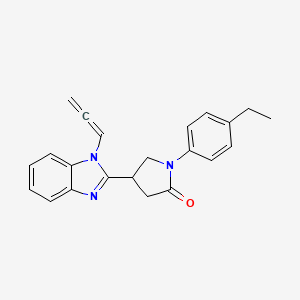

![N-(3,4-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2356290.png)

![2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2356294.png)